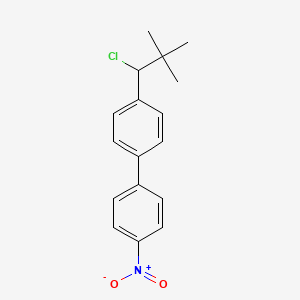![molecular formula C16H20Cl2N2O3 B14377985 2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate CAS No. 90096-32-5](/img/structure/B14377985.png)
2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to a piperazine ring, which is further linked to an ethyl 3-oxobutanoate moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate typically involves the reaction of 2,5-dichloroaniline with piperazine to form 2,5-dichlorophenylpiperazine. This intermediate is then reacted with ethyl 3-oxobutanoate under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The choice of solvents and reaction conditions may be adjusted to ensure cost-effectiveness and environmental safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are explored for their potential use in treating neurological disorders, such as schizophrenia and depression.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate involves its interaction with specific molecular targets. Piperazine derivatives are known to act on neurotransmitter receptors, such as dopamine and serotonin receptors. The compound may function as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cariprazine: An atypical antipsychotic used to treat schizophrenia and bipolar disorder.
Risperidone: Another antipsychotic with a similar piperazine structure.
Olanzapine: Atypical antipsychotic with a different chemical structure but similar pharmacological effects.
Uniqueness
2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its dichlorophenyl group and ethyl 3-oxobutanoate moiety contribute to its unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
90096-32-5 |
|---|---|
Formule moléculaire |
C16H20Cl2N2O3 |
Poids moléculaire |
359.2 g/mol |
Nom IUPAC |
2-[4-(2,5-dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate |
InChI |
InChI=1S/C16H20Cl2N2O3/c1-12(21)10-16(22)23-9-8-19-4-6-20(7-5-19)15-11-13(17)2-3-14(15)18/h2-3,11H,4-10H2,1H3 |
Clé InChI |
STJVLLVXMVRROW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)OCCN1CCN(CC1)C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane](/img/structure/B14377918.png)
![N'-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14377922.png)

![1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14377941.png)

![1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene](/img/structure/B14377950.png)

![1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14377960.png)

![1-Methyl-4-[4-(morpholin-4-yl)buta-1,2-dien-1-yl]decahydroquinolin-4-ol](/img/structure/B14377972.png)
![1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine](/img/structure/B14377974.png)
![2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol](/img/structure/B14377976.png)
